2-(3-Ethylmorpholin-4-yl)ethan-1-amine dihydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethylmorpholin-4-yl)ethan-1-amine dihydrochloride typically involves the reaction of 3-ethylmorpholine with ethylene diamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethylmorpholin-4-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines .
Scientific Research Applications
2-(3-Ethylmorpholin-4-yl)ethan-1-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for therapeutic applications, including potential use in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Ethylmorpholin-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Ethylmorpholine: A precursor in the synthesis of 2-(3-Ethylmorpholin-4-yl)ethan-1-amine dihydrochloride.
Ethylene diamine: Another precursor used in the synthesis.
Morpholine derivatives: Compounds with similar structures and properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
2-(3-Ethylmorpholin-4-yl)ethan-1-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a morpholine ring, which is known to influence its interaction with biological targets. Its molecular formula is , and it typically exists as a dihydrochloride salt, enhancing its solubility in aqueous environments.
Biological Activity Overview
The biological activity of this compound can be summarized in several key areas:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antitumor effects. For example, derivatives containing morpholine have been shown to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Kinase Inhibition : Research indicates that compounds with morpholine moieties can act as inhibitors of key signaling pathways involved in cancer progression, such as the ERK and PI3K pathways. These pathways are crucial for cell survival and proliferation .
- Neuropharmacological Effects : Morpholine derivatives have been implicated in modulating neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders. The interaction with GABA receptors has been noted, suggesting anxiolytic or sedative properties .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Protein Kinases : By inhibiting protein kinases such as ERK and PI3K, the compound may disrupt signaling pathways that promote tumor growth and survival .
- Induction of Apoptosis : Similar compounds have shown the ability to trigger apoptotic pathways in cancer cells, leading to reduced viability and increased cell death .
Case Studies
Several studies highlight the biological activity of morpholine-containing compounds:
- Study on Antitumor Activity : A study evaluated the effects of a morpholine derivative on Ehrlich Ascites Carcinoma (EAC) cells. The results demonstrated a significant reduction in tumor cell viability, indicating potential for development as an antitumor agent .
- Kinase Inhibition Assays : In vitro assays revealed that compounds structurally related to this compound exhibited substantial inhibitory activity against both ERK1 and ERK2 kinases at micromolar concentrations, supporting their role as potential therapeutic agents against cancer .
Data Tables
The following table summarizes key findings from various studies on the biological activity of related morpholine compounds:
Properties
IUPAC Name |
2-(3-ethylmorpholin-4-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-2-8-7-11-6-5-10(8)4-3-9;;/h8H,2-7,9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJMUXLLULCTMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCCN1CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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